molecular formula C6H13NO B1403480 trans-3-Hydroxy-3-methylcyclobutane-1-methamine CAS No. 1438241-11-2

trans-3-Hydroxy-3-methylcyclobutane-1-methamine

Cat. No.: B1403480
CAS No.: 1438241-11-2
M. Wt: 115.17 g/mol
InChI Key: ZKOTWCOHRWHNHA-UHFFFAOYSA-N
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Description

trans-3-Hydroxy-3-methylcyclobutane-1-methamine: is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.174 g/mol . It is also known by its synonym cis-3-(Aminomethyl)-1-methylcyclobutanol . This compound is characterized by its unique cyclobutane ring structure, which includes a hydroxyl group and an aminomethyl group attached to the same carbon atom, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine involves several steps, typically starting with the preparation of the cyclobutane ring. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities while maintaining high purity levels .

Chemical Reactions Analysis

trans-3-Hydroxy-3-methylcyclobutane-1-methamine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

trans-3-Hydroxy-3-methylcyclobutane-1-methamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trans-3-Hydroxy-3-methylcyclobutane-1-methamine exerts its effects involves interactions with specific molecular targets. The hydroxyl and aminomethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

trans-3-Hydroxy-3-methylcyclobutane-1-methamine can be compared with other similar compounds, such as:

  • cis-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
  • This compound
  • cis-3-Hydroxy-3-methylcyclobutane-1-amine

These compounds share the cyclobutane ring structure but differ in the functional groups attached. The unique combination of hydroxyl and aminomethyl groups in this compound gives it distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(aminomethyl)-1-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOTWCOHRWHNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245272, DTXSID201280273
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438241-11-2, 1438241-21-4
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438241-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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